Chlorophosphonazo III
Overview
Description
Chlorophosphonazo III is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive characteristics.
Mechanism of Action
Target of Action
Chlorophosphonazo III, also known as 2,7-Naphthalenedisulfonic acid, 3,6-bis[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, is a highly sensitive reagent used for the spectrophotometric determination of various metal ions . Its primary targets include zirconium, titanium, thorium, scandium, and alkaline earth metals . It also finds application as an extractant for determination of micromolar concentrations of Nd(III), Th(IV), and U(VI) in brine .
Mode of Action
This compound interacts with its targets (the metal ions) through a process known as spectrophotometric determination . This involves the measurement of the intensity of light absorbed by a substance at specific wavelengths. The compound forms complexes with the metal ions, resulting in changes in the absorption spectrum that can be measured . For example, the ATP detection was achieved using the complex of this compound with Mg2+ in a 2:1 stoichiometric ratio .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the binding and detection of metal ions . The compound’s interaction with these ions can influence various biochemical processes, particularly those involving the targeted metal ions. For instance, it has been used for the colorimetric detection of ATP, a crucial molecule in energy transfer within cells .
Pharmacokinetics
Its use in spectrophotometric determination suggests that it can interact with its targets in a variety of environments, including aqueous solutions .
Result of Action
The primary result of this compound’s action is the detection and quantification of specific metal ions . By forming complexes with these ions, this compound allows for their identification and measurement. This can be particularly useful in various analytical chemistry applications, such as the determination of calcium via a disposable optical sensor .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH value can affect the compound’s sensitivity to different metal ions . It can determine calcium alone at pH 2.2 and both calcium and magnesium at pH 7.0 . Furthermore, the compound’s stability and efficacy may be affected by factors such as temperature and the presence of other substances in the solution .
Preparation Methods
The synthesis of Chlorophosphonazo III involves several steps. The process typically starts with the sulfonation of naphthalene, followed by diazotization and coupling reactions with 4-chloro-2-phosphonophenylamine. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter its chemical structure, leading to the formation of simpler compounds.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents
Scientific Research Applications
Chlorophosphonazo III is widely used in scientific research, particularly in the fields of chemistry and biology. It is often employed as a reagent in analytical chemistry for the detection and quantification of various substances. In biology, it is used in staining techniques to visualize cellular components. Additionally, this compound has applications in the medical field, where it is used in diagnostic assays and therapeutic research .
Comparison with Similar Compounds
Compared to other similar compounds, Chlorophosphonazo III stands out due to its unique combination of functional groups. Similar compounds include other naphthalenedisulfonic acid derivatives, such as 2,6-Naphthalenedisulfonic acid and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid. These compounds share some structural similarities but differ in their specific functional groups and chemical properties .
Properties
IUPAC Name |
3,6-bis[(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4O14P2S2/c23-10-1-3-12(14(7-10)43(31,32)33)25-27-19-16(45(37,38)39)5-9-6-17(46(40,41)42)20(22(30)18(9)21(19)29)28-26-13-4-2-11(24)8-15(13)44(34,35)36/h1-8,29-30H,(H2,31,32,33)(H2,34,35,36)(H,37,38,39)(H,40,41,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBABJNSZGKTBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)P(=O)(O)O)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=C(C=C(C=C4)Cl)P(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4O14P2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062057 | |
Record name | Dichlorophosphonoazo III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
757.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1914-99-4 | |
Record name | Chlorophosphonazo III | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1914-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichlorophosphonoazo III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001914994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 3,6-bis[2-(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dichlorophosphonoazo III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-bis[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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